The synthesis of the 1,4-oxazepane core leverages chiral pool strategies and ring-expansion techniques. A prominent route begins with N-Cbz-protected L-serine, where the carboxyl group is reduced to a primary alcohol, and the secondary alcohol is activated for nucleophilic substitution. Subsequent reaction with 1,3-dibromopropane facilitates O-alkylation, forming the critical oxazepane ring after intramolecular N-alkylation under basic conditions (K₂CO₃, DMF, 80°C) [3]. Alternative approaches employ aziridine intermediates derived from chiral serinols, undergoing regioselective ring-opening with 3-halopropanol followed by acid-mediated cyclization, achieving enantiomeric excess >98% [1] [6].
A scalable pathway detailed in patent WO2012046882A1 utilizes ethylene glycol mono-tosylate and N-Boc-ethanolamine. Tosylate displacement forms a linear precursor, which undergoes deprotection and acid-catalyzed cyclization (pTSA, toluene, reflux) to yield the 1,4-oxazepane scaffold in 72% yield over three steps [1]. Notably, Prins carbocyclization cascades enable fused heterocyclic systems; condensation of alkyne-tethered alcohols/sulfonamides with aldehydes, catalyzed by TfOH (20 mol%) in DCM/HFIP, delivers functionalized oxazepanes via oxocarbenium/iminium intermediates (e.g., 12m, 82% yield) [6].
Table 1: Key Multi-Step Synthetic Routes to 1,4-Oxazepane Core
Starting Material | Key Steps | Critical Conditions | Yield (%) |
---|---|---|---|
N-Cbz-L-serine | Reduction, O-alkylation, cyclization | NaBH₄; K₂CO₃/DMF, 80°C | 65 (3 steps) |
Aziridine derivatives | Ring-opening, acid cyclization | HCl/dioxane, 60°C | 78 (2 steps) |
Ethylene glycol mono-tosylate | Tosylate displacement, deprotection, cyclization | pTSA/toluene, reflux | 72 (3 steps) |
Sulfonamide installation at C6 requires precise functional group orthogonality. The primary method involves nucleophilic displacement of a C6-activated precursor (e.g., mesylate or tosylate) with diverse sulfonyl chlorides. For instance, 6-hydroxy-1,4-oxazepane (derived from core reduction) is mesylated (MsCl, Et₃N, 0°C), then reacted with benzenesulfonyl chloride in THF at 25°C to afford the sulfonamide in 85% yield [1]. Direct sulfamoylation using sulfamoyl chlorides (R₂NSO₂Cl) is less efficient due to competing N-sulfonylation, but selectivity is achieved using N-protected sulfamides (e.g., N-Boc-sulfamide) under Pd-catalyzed conditions [2].
Solvent polarity critically influences regioselectivity. Polar aprotic solvents (DMF, acetonitrile) favor C6-sulfonylation over N1-alkylation, while additives like DMAP suppress dimerization. Temperature optimization is vital: reactions below 20°C minimize hydrolysis of sulfonyl chlorides, whereas elevated temperatures (50–60°C) accelerate displacement but risk epimerization at chiral centers [1] [6]. Post-functionalization, hydrochloride salt formation (HCl/Et₂O) enhances crystallinity, as confirmed for 1,4-oxazepane-6-(3,4-dichlorophenylsulfonamide) hydrochloride (CAS 178312-62-4) [5].
Table 2: Sulfonamide Coupling Efficiency with Diverse Sulfonyl Chlorides
Sulfonyl Chloride | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
4-Methoxybenzenesulfonyl chloride | THF | 25 | 89 |
3,4-Dichlorophenylsulfonyl chloride | Acetonitrile | 40 | 92 |
Methanesulfonyl chloride | DMF | 0 | 78 |
N-Methylsulfamoyl chloride | DCM | -10 | 63 |
Regiocontrol hinges on protecting group strategies and steric/electronic modulation. N1-Alkylation precedes C6-functionalization due to higher nucleophilicity of the ring nitrogen. Benzyl bromides or methyl iodide selectively alkylate N1 in the presence of C6-sulfonamides (NaH, DMF, 0°C), with yields >90% [1] [2]. Orthogonal protection (e.g., N1-Boc, C6-sulfonamide) enables sequential modifications: Boc deprotection (TFA/DCM) followed by acylation introduces amides or carbamates at N1 without affecting the sulfonamide [2].
C7-Position modification exploits ring nitrogen activation. Lithiation at C7 (s-BuLi, THF, -78°C) occurs α to oxygen, enabling electrophilic trapping with aldehydes or alkyl halides. Stereoselective reduction (NaBH₄, MeOH) of resultant C7-ketones affords trans-alcohols (>5:1 dr) [6]. Substituent bulkiness influences conformational flexibility: N1-aryl groups (e.g., 3,4-dichlorophenyl) enforce a boat conformation, enhancing receptor binding in pharmacologically active derivatives [1] [3].
Table 3: Regioselective Substituent Effects on Oxazepane Reactivity
Modification Site | Reagent | Selectivity Over C6-Sulfonamide | Key Product Example |
---|---|---|---|
N1-Alkylation | Benzyl bromide, NaH/DMF | >20:1 | N1-Benzyl-1,4-oxazepane-6-sulfonamide |
N1-Acylation | Acetic anhydride, pyridine | >15:1 | N1-Acetyl-1,4-oxazepane-6-sulfonamide |
C7-Functionalization | s-BuLi, then DMF | Exclusive | 7-Formyl-1,4-oxazepane-6-sulfonamide |
Catalysis addresses low yields in cyclization and sulfonylation steps. Brønsted acid catalysts (TfOH, Tf₂NH; 10–20 mol%) optimize oxocarbenium formation during ring closure, with HFIP as a co-solvent stabilizing cationic intermediates and suppressing polymerization. This system achieves 87–94% yield in Prins-type cyclizations (cf. 40% without catalyst) [6]. Lewis acids (ZnCl₂, Sc(OTf)₃) accelerate sulfonyl transfer to C6-hydroxy groups, enabling one-pot mesylation/sulfonamide coupling at 0°C (85% yield) [1].
Metal-free diamination catalysis is pivotal for N-heterocycle synthesis. N-Chlorosuccinimide (NCS)/KI generates iodinated diamine intermediates in situ, facilitating intermolecular cyclization with allenes to form 1,4-oxazepanes under mild conditions (25°C, 12 h). This avoids transition metals, simplifying purification [4]. Phase-transfer catalysts (tetrabutylammonium bromide) enhance anion mobility in biphasic sulfonylation, improving yields by 15–20% [2].
Table 4: Catalytic Systems for Key Synthetic Transformations
Reaction Step | Catalyst System | Optimized Conditions | Yield Gain |
---|---|---|---|
Ring closure | TfOH (20 mol%)/HFIP | DCM/HFIP (10:1), MS 5Å, 25°C | 40% → 90% |
Sulfonamide coupling | ZnCl₂ (10 mol%) | THF, 0°C, 2 h | 70% → 92% |
N1-Functionalization | Phase-transfer catalyst | K₂CO₃/H₂O-toluene, 50°C | 75% → 90% |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: